N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide
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Overview
Description
Reagents: Phenoxypropanamide, coupling agents like EDCI or DCC
Conditions: Solvents like DMF or DMSO, temperatures around 25-30°C
Industrial Production Methods
Industrial production of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiophene derivative, followed by the introduction of a phenoxypropanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
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Step 1: Synthesis of Furan and Thiophene Derivatives
Reagents: Furan-3-carbaldehyde, thiophene-2-carbaldehyde
Conditions: Catalytic amounts of acid or base, solvents like ethanol or methanol, temperatures around 70-80°C
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Step 2: Condensation Reaction
Reagents: Furan derivative, thiophene derivative
Conditions: Acidic or basic catalysts, solvents like dichloromethane, temperatures around 50-60°C
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenoxypropanamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), conditions include acidic or basic media, temperatures around 25-50°C
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), conditions include solvents like ethanol or THF, temperatures around 0-25°C
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻), conditions include solvents like acetonitrile or water, temperatures around 25-60°C
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide, each with unique chemical and biological properties.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide can be compared with other similar compounds, such as:
- N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxyacetamide
- N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxybutanamide
- N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxyhexanamide
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the phenoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C18H17NO3S. It features a unique combination of furan and thiophene rings, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H17NO3S |
Molecular Weight | 329.39 g/mol |
IUPAC Name | This compound |
InChI Key | LLTBPWKUFYLQCW-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, leading to cell death.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in experimental models of chronic inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which play roles in inflammation and cancer progression.
- Receptor Modulation : It may bind to various receptors, influencing cellular responses related to growth and apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, finding significant inhibition at low concentrations (IC50 values < 10 µM).
- Anticancer Research : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, with associated increases in markers of apoptosis.
- Inflammation Model : An animal model of arthritis demonstrated that administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to controls.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-13(22-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-21-11-14/h2-9,11-13H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTBPWKUFYLQCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=COC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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